Ethyl biscoumacetate
Description
Historical Trajectory of Research on Oral Anticoagulants and Coumarin (B35378) Derivatives
The journey of oral anticoagulants began serendipitously in the 1920s with the observation of a severe hemorrhagic disease in cattle in North America. eur.nl The condition, known as "sweet clover disease," was traced to the consumption of spoiled sweet clover hay. eur.nlnih.goveurekaselect.com This crucial observation prompted years of research, culminating in 1939 when chemists Karl Paul Link and his student Harold A. Campbell at the University of Wisconsin identified the hemorrhagic agent. eur.nlacs.org They successfully isolated the compound responsible, a substance produced by the reaction of coumarin from the clover with certain molds, and named it dicoumarol (3,3'-methylenebis(4-hydroxycoumarin)). acs.orgwikipedia.org
Following its isolation, the structure of dicoumarol was determined, and it was synthesized in the laboratory in 1940. acs.org This breakthrough paved the way for the development of an entire class of drugs. Dicoumarol itself was patented in 1941 and entered human clinical trials that same year as the first oral anticoagulant. eur.nlacs.orgwikipedia.org
Link's research group continued to synthesize and test over 100 related compounds to find more potent analogues. acs.org This work led to the synthesis of warfarin (B611796) in 1948. wikipedia.orgnih.gov Initially commercialized as a potent rat poison, warfarin was approved for human use in 1954 under the brand name Coumadin. acs.orgwikipedia.org The introduction of dicoumarol and later warfarin marked the establishment of coumarin derivatives as a cornerstone of anticoagulant therapy, a position they would hold for over six decades. eur.nlnih.goveurekaselect.com This research paradigm spurred the development of other synthetic coumarins, including acenocoumarol (B605123) and phenprocoumon. nih.goveurekaselect.comnih.gov
Interactive Data Table: Timeline of Key Developments in Coumarin Anticoagulants
| Year(s) | Event | Source(s) |
| Early 1920s | Outbreak of "sweet clover disease" in cattle, a hemorrhagic disorder. | eur.nlwikipedia.org |
| 1939 | Karl Paul Link and Harold Campbell isolate the anticoagulant agent, dicoumarol. | eur.nlnih.goveurekaselect.com |
| 1940 | The chemical structure of dicoumarol is determined and it is synthesized. | acs.org |
| 1941 | Dicoumarol is patented and undergoes its first clinical studies in patients. | eur.nlacs.org |
| 1948 | Warfarin, a more potent derivative, is developed for use as a rodenticide. | wikipedia.orgnih.gov |
| 1950 | Ethyl biscoumacetate is introduced by Geigy under the trade name Tromexan. | chemicalbook.inchemicalbook.com |
| 1954 | Warfarin is approved for human use as an anticoagulant medication. | acs.orgwikipedia.org |
Evolution of this compound in Anticoagulant Research Paradigms
Following the successful introduction of dicoumarol, the 1950s saw the introduction of several other coumarin derivatives into medicine. eur.nl Among these was this compound, a synthetic derivative of bishydroxycoumarin, introduced in 1950 by Geigy under the trade name Tromexan. chemicalbook.inchemicalbook.compatsnap.com Its synthesis involves the reaction of 4-hydroxycoumarin (B602359) with ethyl chloroacetate (B1199739) or, alternatively, from 4-hydroxycoumarine and ethylglyoxylate. ontosight.aichemicalbook.in
Like other coumarins, this compound functions as a vitamin K antagonist. patsnap.comwikipedia.org Its mechanism of action involves inhibiting the enzyme vitamin K epoxide reductase, which is essential for the gamma-carboxylation and activation of clotting factors II, VII, IX, and X. ontosight.aipatsnap.com This action places it in the same functional class as warfarin. patsnap.comdrugbank.com
Early clinical experiences with this compound were documented as early as 1951. nih.gov It was investigated as a potential alternative to existing anticoagulants. However, its pharmacokinetic profile presented challenges. Research from that era noted that this compound's therapeutic effect could be lost within a few hours of reaching the desired level, which made achieving smooth and stable control of anticoagulation difficult compared to other agents. researchgate.net This characteristic significantly influenced its position within the evolving landscape of anticoagulant therapies, where drugs offering more stable and predictable responses, like warfarin, gained wider acceptance.
Position of this compound in Contemporary Chemical Biology Investigations
While not as commonly used in clinical practice as warfarin or newer anticoagulants, this compound continues to be a compound of interest in chemical and pharmacological research. It is sometimes considered as a potential alternative to warfarin, with some research suggesting it may be associated with fewer side effects. researchgate.netfrontiersin.org
More significantly, contemporary research has begun to explore biological activities of this compound beyond its established role in coagulation. Recent studies in chemical biology have identified it as an inhibitor of glutamine synthase. frontiersin.org This finding opens new avenues for investigation into the compound's potential applications and molecular targets, repositioning it from a historical anticoagulant to a tool for exploring other enzymatic pathways. The continued study of synthetic coumarin derivatives, including this compound, for various biological activities remains an active area of research. hu.edu.jo
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-bis(4-hydroxy-2-oxochromen-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLHQFUTFHUXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057771 | |
| Record name | Ethyl biscoumacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-00-5 | |
| Record name | Ethyl biscoumacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl biscoumacetate [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl biscoumacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHYL BISCOUMACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl biscoumacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl biscoumacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL BISCOUMACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08KL644731 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
153-154 | |
| Record name | Ethyl biscoumacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular Mechanism of Action and Biochemical Pathways of Ethyl Biscoumacetate
Elucidation of Vitamin K Epoxide Reductase (VKOR) Inhibition by Ethyl biscoumacetate
The central mechanism of this compound's anticoagulant activity is its inhibition of the enzyme Vitamin K epoxide reductase (VKOR). ontosight.ainus.edu.sgpatsnap.comevitachem.com VKOR is an integral membrane protein located in the endoplasmic reticulum that is responsible for the conversion of vitamin K epoxide back to its active, reduced form, vitamin K hydroquinone. nus.edu.sgnih.gov This recycling process is a critical step in the vitamin K cycle. nus.edu.sg
This compound, like other coumarin (B35378) anticoagulants, acts as a potent inhibitor of VKOR. pinellinutraceuticals.comnus.edu.sg By blocking this enzyme, it prevents the regeneration of active vitamin K. nus.edu.sg This leads to a functional deficiency of reduced vitamin K, which in turn impairs the post-translational modification of specific proteins required for blood coagulation. nus.edu.sgpatsnap.com The inhibition of VKOR is competitive, and it effectively reduces the availability of the necessary cofactor for the gamma-glutamyl carboxylase enzyme. nus.edu.sgsips.org.in
Impact on Vitamin K-Dependent Coagulation Factor Synthesis Pathways
The inhibition of VKOR by this compound has a direct and significant impact on the synthesis of vitamin K-dependent proteins, leading to the production of non-functional clotting factors. nus.edu.sg
The synthesis of several crucial coagulation factors—Factor II (prothrombin), Factor VII, Factor IX, and Factor X—is dependent on vitamin K. nus.edu.sgpatsnap.comderangedphysiology.comnih.gov These factors are synthesized as inactive precursor proteins. derangedphysiology.com Their activation requires a post-translational modification process known as gamma-carboxylation, where specific glutamic acid (Glu) residues on the protein are converted to gamma-carboxyglutamic acid (Gla) residues. nus.edu.sgsips.org.in This carboxylation is catalyzed by the enzyme gamma-glutamyl carboxylase, which requires reduced vitamin K as a cofactor. nus.edu.sgderangedphysiology.com
By depleting the pool of reduced vitamin K through VKOR inhibition, this compound effectively halts this essential carboxylation step. ontosight.ainus.edu.sg The resulting coagulation factors are under-carboxylated or non-carboxylated, rendering them unable to bind calcium ions, a process necessary for their biological activity in the coagulation cascade. nus.edu.sg This leads to the circulation of inactive clotting factors, thereby impairing the extrinsic and intrinsic pathways of blood coagulation and producing an anticoagulant effect. nus.edu.sgpatsnap.com
In addition to the pro-coagulant factors, the synthesis of the natural anticoagulant proteins, Protein C and Protein S, is also vitamin K-dependent. ontosight.aipatsnap.comcambridge.org These proteins play a crucial role in regulating coagulation by inactivating Factors Va and VIIIa. cambridge.org Similar to the pro-coagulant factors, Protein C and Protein S require gamma-carboxylation for their activity. cambridge.org
The inhibition of VKOR by this compound also impairs the carboxylation and subsequent activation of Protein C and Protein S. ontosight.aicambridge.org This dual effect on both pro-coagulant and anti-coagulant pathways is a characteristic feature of coumarin derivatives.
| Affected Protein | Function in Coagulation | Effect of this compound Inhibition |
| Factor II (Prothrombin) | Precursor to thrombin, which converts fibrinogen to fibrin. | Inhibition of carboxylation, leading to inactive form. nus.edu.sgnih.gov |
| Factor VII | Initiates the extrinsic pathway of coagulation. | Inhibition of carboxylation, leading to inactive form. nus.edu.sgnih.gov |
| Factor IX | Component of the intrinsic pathway. | Inhibition of carboxylation, leading to inactive form. nus.edu.sgnih.govdrugbank.com |
| Factor X | Component of the common pathway, activates prothrombin. | Inhibition of carboxylation, leading to inactive form. nus.edu.sgnih.gov |
| Protein C | Inactivates Factors Va and VIIIa (anticoagulant). | Inhibition of carboxylation, reducing anticoagulant activity. ontosight.aicambridge.org |
| Protein S | Cofactor for activated Protein C (anticoagulant). | Inhibition of carboxylation, reducing anticoagulant activity. ontosight.aicambridge.org |
Inhibition of Factors II, VII, IX, and X Carboxylation
Theoretical Frameworks of this compound-Enzyme Interactions
The precise molecular interactions between this compound and its target enzymes are the subject of theoretical and computational investigation. While specific structural data for an this compound-VKOR complex is limited, studies on related compounds and other enzymes provide a theoretical framework. For instance, the proposed binding site for warfarin (B611796), a related coumarin, on VKOR involves tyrosine 139, which is located in the third transmembrane helix alongside the active site cysteines (Cys132 and Cys135). nih.gov It is hypothesized that this compound interacts with this region, blocking substrate access or inducing a conformational change that inactivates the enzyme.
Computational docking studies have been used to predict the binding modes of this compound with other enzymes. For example, a study on its interaction with the main protease (M-pro) of SARS-CoV-2 predicted that one of its 4-oxido-2-oxochromen-3-yl groups orients into a hydrophobic pocket, engaging in hydrophobic interactions with residues like Met165, Gln189, Met49, and His41. mdpi.com The same study also predicted hydrogen bond interactions with the His41 sidechain and the main chain nitrogen of Gly143. mdpi.com These types of molecular modeling studies help to visualize the potential non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-enzyme complex and are fundamental to its inhibitory activity.
Investigation of Other Reported Enzyme Inhibitory Activities
Beyond its well-established role as a VKOR inhibitor, research has indicated that this compound may interact with other enzymes.
Several sources report that this compound acts as an inhibitor of glutamine synthase. frontiersin.orgfrontiersin.orgdrugbank.comresearchgate.net Glutamine synthase is a crucial enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). drugbank.com In the brain, this function is vital for regulating levels of the neurotransmitter glutamate and for ammonia detoxification. drugbank.com One study points to allosteric regulation of the enzyme by this compound. drugbank.com This suggests that this compound may bind to a site on the enzyme distinct from the active site, inducing a conformational change that modulates its catalytic activity. The broader physiological implications of this inhibitory activity are an area of ongoing research.
Cytochrome P450 Enzyme Interaction Studies (e.g., CYP3A4)
This compound is identified as a substrate for Cytochrome P450 3A4 (CYP3A4), a crucial enzyme in the metabolism of a vast number of drugs. nih.govdrugbank.comidrblab.net The CYP3A family, particularly CYP3A4, is the most abundant group of cytochrome P450 isoforms in the human liver and small intestine, playing a central role in the detoxification and elimination of xenobiotics. medsafe.govt.nz
Research indicates that the metabolism of this compound is influenced by substances that interact with CYP3A4. For instance, studies have shown a mutual inhibition between the drug etoposide (B1684455) and quinine, with evidence pointing to CYP3A4 as the catalyst for the metabolism of both compounds. drugbank.com This interaction has implications for this compound, as its therapeutic efficacy may be increased when used in combination with etoposide, suggesting a competitive interaction at the CYP3A4 enzyme level. drugbank.com The interaction with CYP3A4 is a critical aspect of the compound's metabolic profile, influencing its behavior when co-administered with other drugs that are substrates, inhibitors, or inducers of this enzyme. medsafe.govt.nzmdpi.com
Exploration of Novel Molecular Targets
Beyond its established role, this compound has been investigated for its potential to interact with novel molecular targets, opening avenues for new therapeutic applications. These explorations have primarily been in the fields of antiviral and channelopathy research.
SARS-CoV-2 Main Protease (Mpro) Inhibitory Research
In the global effort to identify effective treatments for COVID-19, drug repositioning strategies have been widely employed. nih.gov this compound was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro, or 3CLpro), an enzyme essential for viral replication. nih.govx-mol.net
A comprehensive virtual screening study utilized a consensus docking-based approach to test libraries of approved drugs against the Mpro structure. urv.cateuropa.eunih.gov This method involved three distinct docking programs—Glide, FRED, and AutoDock Vina—to ensure a higher degree of confidence in the predictions. nih.govx-mol.netsuperfri.org Only compounds that were predicted to have high-affinity binding modes by all three programs were selected as potential candidates. europa.eunih.gov From this rigorous screening, this compound emerged as one of seven promising inhibitors. x-mol.neturv.cateuropa.eunih.govsuperfri.org While this compound itself has not yet undergone in vitro validation in this context, two other compounds identified in the same screen, Carprofen and Celecoxib, demonstrated inhibitory activity against Mpro, lending credibility to the screening methodology. x-mol.netnih.gov
| Compound Name | Classification/Original Use |
|---|---|
| Perampanel | Antiepileptic drug |
| Carprofen | Non-steroidal anti-inflammatory drug (NSAID) |
| Celecoxib | Non-steroidal anti-inflammatory drug (NSAID) |
| Alprazolam | Anxiolytic |
| Trovafloxacin | Antibiotic |
| Sarafloxacin | Antibiotic |
| This compound | Anticoagulant |
SWELL1 Channel Inhibition Research
Recent studies have identified this compound as an inhibitor of the SWELL1 channel (also known as LRRC8A), the essential component of the volume-regulated anion channel (VRAC). researchgate.netnih.gov These channels are critical in regulating cell volume, and their dysfunction is implicated in various pathological conditions, including ischemic stroke, where they contribute to cytotoxic neuronal swelling and glutamate excitotoxicity. nih.govresearchgate.net
In a study screening derivatives of Dicumarol (B607108) for their effect on SWELL1, this compound was shown to inhibit SWELL1 currents. researchgate.netnih.gov This research provides direct evidence of a novel molecular target for this compound, suggesting its potential therapeutic utility in conditions characterized by pathological cell swelling. The study compared the inhibitory effects of several dicumarol derivatives, highlighting the activity of this compound in this context. researchgate.netnih.gov
| Compound | Observed SWELL1 Channel Inhibition |
|---|---|
| Bromadiolone | Yes |
| Tioclomarol | Yes |
| This compound | Yes |
Data derived from a screening study of seven Dicumarol derivatives. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Ethyl Biscoumacetate and Its Analogues
Fundamental Structural Elements Influencing Anticoagulant Activity within the Coumarin (B35378) Scaffold
The anticoagulant activity of coumarin derivatives is not inherent to the basic coumarin structure itself, as coumarin and 4-hydroxycoumarin (B602359) lack this property. japsonline.com The foundational requirements for anticoagulant activity within the coumarin scaffold were first outlined by Link, who identified the necessity of a 4-hydroxy group, a substituent at the 3-position, and a bis-molecule structure. japsonline.com The core of this activity lies in the ability of these compounds to act as vitamin K antagonists, specifically by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). mdpi.com
Key structural features essential for the anticoagulant activity of coumarins include:
4-Hydroxy Group: This group is a critical component for anticoagulant action. japsonline.comhu.edu.jo Its presence is a primary determinant for the compound's ability to interfere with the vitamin K cycle.
3-Position Substituent: The nature of the substituent at the 3-position of the coumarin ring significantly modulates the anticoagulant potency. japsonline.comhu.edu.jo A lipophilic substituent in this position is often associated with enhanced activity. hu.edu.jo The Knoevenagel condensation is a synthetic route that allows for the introduction of various groups like CN, COOH, COOR, or aryl groups at this position. mdpi.com
Bis-Structure: The dimerization of the 4-hydroxycoumarin moiety, as seen in dicumarol (B607108), was initially considered a minimal requirement for activity. japsonline.com This creates a larger molecular footprint that is important for receptor binding.
Substitutions on the Benzene (B151609) Ring: Modifications on the benzene part of the coumarin nucleus can also influence activity. For instance, the presence of a methoxy (B1213986) or hydroxy group at the C-6 position has been associated with potent anticoagulant properties in some derivatives. mdpi.com
The flexibility of the coumarin scaffold, characterized by its α,β-unsaturated α-lactones and electron-rich aromatic ring, allows for extensive chemical modifications to create derivatives with a wide range of biological activities. researchgate.netresearchgate.net
Comparative SAR Analysis with Related Coumarin Anticoagulants (e.g., Warfarin (B611796), Dicumarol)
Ethyl biscoumacetate shares the fundamental 4-hydroxycoumarin core with other well-known anticoagulants like warfarin and dicumarol. However, the specific substitutions on this core structure lead to differences in their activity profiles.
Dicumarol: As the prototypical oral anticoagulant, dicumarol is a symmetrical molecule formed by the linkage of two 4-hydroxycoumarin units through a methylene (B1212753) bridge at their 3-positions. This bis-structure was initially thought to be essential for activity. japsonline.com
Warfarin: Warfarin, a synthetic derivative, deviates from the symmetrical bis-structure of dicumarol. It possesses a single 4-hydroxycoumarin moiety with a substituted acetonyl group at the 3-position. This modification results in an asymmetric molecule. Warfarin exists in equilibrium between a cyclic hemiketal form and an open-chain form, with the equilibrium being solvent-dependent. researchgate.net The presence of a terminal methyl group and a phenyl group in the side chain at the 3-position are crucial for its high potency. In silico modeling suggests that warfarin binds to VKORC1, with residues like Tyrosine 139 being important for this interaction. mdpi.comnih.gov
Ethyl Biscumacetae: This compound is a semi-synthetic derivative used as an alternative to warfarin. nih.gov Structurally, it is also a biscoumarin, similar to dicumarol, but with a different linker between the two coumarin rings. The ethyl group in its structure influences its pharmacokinetic and pharmacodynamic properties. Like other coumarins, it acts as a vitamin K antagonist. mdpi.commdpi.com
The following table provides a comparative overview of the key structural features of these anticoagulants:
| Feature | Dicumarol | Warfarin | Ethyl Biscumacetae |
| Core Structure | Bis-4-hydroxycoumarin | 4-hydroxycoumarin | Bis-4-hydroxycoumarin |
| Symmetry | Symmetrical | Asymmetrical | Asymmetrical |
| 3-Position Linker/Substituent | Methylene bridge | Substituted acetonyl group | Ethylidene bridge |
The variations in the linker and substituents at the 3-position are primary determinants of the differences in potency, onset of action, and duration of effect among these related anticoagulants.
Rational Design Principles for this compound Derivatives with Modified Activities
The design of new this compound derivatives with tailored activities is guided by the established SAR principles of coumarin anticoagulants. The goal is often to enhance potency, improve the therapeutic index, or modify the pharmacokinetic profile.
Key principles for the rational design of this compound derivatives include:
Modification of the Linker: Altering the length, flexibility, and chemical nature of the ethylidene bridge connecting the two coumarin rings can significantly impact the molecule's interaction with the VKORC1 binding site. Introducing different functional groups or changing the steric bulk of the linker can fine-tune the anticoagulant activity.
Substitution on the Coumarin Rings: Introducing substituents on the aromatic rings of the coumarin moieties can modulate the electronic properties and lipophilicity of the molecule. For example, adding electron-withdrawing groups like nitro or acetate (B1210297) groups can influence activity. mdpi.com Conversely, the introduction of hydroxyl or methoxy groups at specific positions, such as C-6 or C-7, has been shown to be favorable for anticoagulant action in some coumarin series. mdpi.comrdd.edu.iq
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to derivatives with improved characteristics. For instance, replacing an ester group with an amide or other functionalities could alter the metabolic stability and duration of action. A study on 7-hydroxycoumarin derivatives showed that esterification with certain acids could produce compounds with significant anticoagulant activity. rdd.edu.iq
Introduction of Additional Pharmacophores: Combining the coumarin scaffold with other pharmacophoric elements can lead to hybrid molecules with dual or novel activities. ekb.eg
These design principles are often guided by computational modeling to predict the effects of structural modifications before undertaking extensive synthetic work.
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the SAR of compounds like this compound at the molecular level.
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For coumarin derivatives, QSAR models have been developed to predict their anticoagulant and other biological activities. nih.govresearchgate.netnih.gov
These models typically use a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as:
Topological indices: These describe the connectivity and branching of atoms in a molecule (e.g., Wiener index, Balaban index). nih.govresearchgate.net
Physicochemical properties: These include parameters like lipophilicity (log P), molar refractivity, and electronic properties. nih.govresearchgate.net
Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include orbital energies (HOMO, LUMO), atomic charges, and dipole moments.
By correlating these descriptors with the observed biological activity of a set of known coumarin derivatives, a predictive QSAR model can be built. researchgate.net This model can then be used to estimate the activity of newly designed, unsynthesized compounds, thereby guiding the synthetic efforts towards more promising candidates. For example, QSAR studies have been used to correlate the antioxidant capacity of coumarin derivatives with their structural features. researchgate.net
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., VKORC1) to form a stable complex. researchgate.net It provides insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. chemrxiv.org
Several docking studies have been performed on coumarin anticoagulants, including warfarin and this compound, with their target enzyme, VKORC1. researchgate.netbiorxiv.orgashpublications.org These studies have helped to identify the putative binding pocket and the key amino acid residues involved in the interaction. nih.govchemrxiv.orgashpublications.org For instance, docking studies have suggested that this compound can bind to the hydrophobic pocket of certain proteases, forming hydrogen bonds with specific residues. mdpi.comresearchgate.netresearchgate.neturv.catmdpi.comresearchgate.netuni-muenster.denih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction over time. mdpi.commdpi.commdpi.comresearchgate.net By simulating the movements of atoms in the complex, MD can reveal conformational changes in both the ligand and the protein upon binding, the stability of the binding interactions, and the role of solvent molecules. nih.gov MD simulations have been used to study the binding of warfarin to VKORC1 and to investigate the structural elements that guide the selectivity of coumarin inhibitors for different enzymes. nih.govmdpi.com
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comopensciencepublications.comscispace.com In the context of SAR studies of coumarins, DFT calculations can provide valuable information about:
Molecular geometry: DFT can be used to optimize the three-dimensional structure of coumarin derivatives, which is essential for understanding their shape and how they fit into a binding site. nih.govmdpi.comacs.org
Electronic properties: DFT can calculate various electronic descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com The energy gap between HOMO and LUMO can also be an indicator of molecular stability. mdpi.com
Reaction mechanisms: DFT can be used to study the mechanisms of chemical reactions, such as the inhibition of VKORC1 by coumarins, by calculating the energies of transition states and intermediates. mdpi.com
Spectroscopic properties: DFT can help in the interpretation of experimental spectra (e.g., NMR, IR, UV-Vis), which are used to characterize the synthesized compounds. mdpi.comaip.org
For example, DFT studies have been used to investigate the antioxidant properties of 4-hydroxycoumarin derivatives by calculating O-H bond dissociation energies. opensciencepublications.com DFT has also been employed to confirm SAR observations by analyzing the electron density distribution in active and inactive compounds. mdpi.com
Synthetic Methodologies and Derivative Chemistry of Ethyl Biscoumacetate
Historical and Contemporary Approaches to Ethyl biscoumacetate Synthesis
The synthesis of this compound and related biscoumarins has evolved from classical condensation reactions to more refined and efficient modern methodologies. The core of the synthesis involves the formation of a bridge between two 4-hydroxycoumarin (B602359) units.
Historically, the synthesis of biscoumarin compounds, including this compound, is achieved through the reaction of 4-hydroxycoumarin with an appropriate electrophile. The classical and most direct synthesis of this compound involves the reaction of 4-hydroxycoumarin with ethyl glyoxylate (B1226380) or its precursors. A common method is the Knoevenagel-type condensation of 4-hydroxycoumarin with an aldehyde, followed by a Michael addition. For this compound specifically, the synthesis involves the reaction of 4-hydroxycoumarin with ethyl chloroacetate (B1199739). ontosight.ai Another established method involves the condensation of 4-hydroxycoumarin (2 equivalents) with ethyl glyoxylate. This reaction typically takes place in a suitable solvent like ethanol (B145695) and may be heated under reflux to drive the reaction to completion.
Contemporary synthetic approaches focus on improving efficiency, yield, and environmental friendliness. Modern methods for synthesizing biscoumarin derivatives often employ catalysts to enhance reaction rates and selectivity under milder conditions. researchgate.net These include:
Catalytic One-Pot Syntheses: Environmentally friendly, one-pot procedures have been developed for synthesizing 4-hydroxycoumarin derivatives using reagents like Eaton's reagent (phosphoric anhydride (B1165640) + methylsulfonic acid) under solvent-free conditions. tandfonline.com
Cascade Reactions: Efficient methods for the direct synthesis of alkylated 4-hydroxycoumarin derivatives have been developed via a Cu-catalyzed cascade dehydrogenation/conjugate addition sequence, starting from simple ketones and 4-hydroxycoumarins. rsc.org
Nanocatalysts: Platinum nanocatalysts anchored on cellulose (B213188) have been used for the synthesis of bis-coumarin derivatives through the reaction of aromatic aldehydes with 4-hydroxycoumarin, offering high yields and catalyst reusability. researchgate.net
These modern strategies, while often demonstrated for other biscoumarin derivatives, lay the groundwork for improved and more sustainable syntheses of this compound itself.
| Method | Reactants | Conditions | Key Advantages/Disadvantages |
|---|---|---|---|
| Historical Method | 4-Hydroxycoumarin, Ethyl Glyoxylate or Ethyl Chloroacetate ontosight.ai | Reflux in ethanol | Straightforward, established method. May require long reaction times and high temperatures. |
| Modern Cascade Reaction | 4-Hydroxycoumarins, Saturated Ketones rsc.org | Cu-catalyst | High efficiency, broad substrate scope, excellent functional group tolerance. rsc.org |
| Modern One-Pot Synthesis | Phenols, Meldrum's Acid, Eaton's Reagent tandfonline.com | Solvent-free, 70-100°C | Environmentally friendly, simple workup. tandfonline.com Primarily for the 4-hydroxycoumarin core. |
| Nanocatalysis | 4-Hydroxycoumarin, Aromatic Aldehydes researchgate.net | Platinum nanocatalyst on cellulose, reflux | High yields, clean reaction, reusable catalyst. researchgate.net |
Synthetic Strategies for Novel this compound Analogues and Prodrugs
Research into this compound has extended to the synthesis of novel analogues and prodrugs to enhance or modify its therapeutic profile, addressing limitations such as solubility or a short biological half-life. frontiersin.organnualreviews.org
Analogues: The synthesis of analogues often involves modifying either the coumarin (B35378) rings or the linking group.
Lanthanide Complexes: this compound has been used as a ligand to synthesize lanthanide complexes. In these compounds, the metal ion substitutes a hydrogen atom of the hydroxyl group on the coumarin ring. researchgate.netacs.org These modifications are designed to explore new biological activities or alter the pharmacokinetic properties of the parent molecule.
Structural Variants: General strategies for creating diverse coumarin derivatives include multicomponent reactions that can construct functionalized coumarin scaffolds with structural complexity. rsc.org For instance, pyranocoumarin (B1669404) derivatives can be synthesized through various methods, including microwave-promoted reactions involving 4-hydroxycoumarins, aldehydes, and acetophenones. rsc.org While not direct analogues of this compound, these strategies showcase the versatility of the 4-hydroxycoumarin scaffold for creating new chemical entities.
Prodrugs: The development of prodrugs aims to improve drug delivery and efficacy. A notable strategy for this compound involves creating nitric oxide (NO)-releasing prodrugs.
Nitric Oxide-Releasing Prodrugs: A general strategy has been described for creating prodrugs of known therapeutic agents, including this compound, by attaching a nitric oxide-releasing linker. googleapis.com This approach aims to combine the anticoagulant effect of the parent drug with the vasodilatory and anti-platelet aggregation properties of nitric oxide, potentially leading to a more effective antithrombotic agent. The synthesis involves linking the drug to a non-toxic linker that can release nitric oxide in vivo. googleapis.com
| Derivative Type | Synthetic Strategy | Example/Description | Intended Purpose |
|---|---|---|---|
| Metal Complex Analogue | Reaction of this compound with lanthanide salts. researchgate.net | Lanthanide ions (e.g., La, Ce, Pr, Nd) coordinate to the hydroxyl groups of the coumarin rings. acs.org | To investigate changes in anticoagulant activity and other biological properties. acs.org |
| Prodrug | Covalent attachment of a nitric oxide (NO)-releasing linker. googleapis.com | A linker of formula (IA) is used as an intermediate to attach to this compound. googleapis.com | To create a dual-action agent with both anticoagulant and vasodilatory/anti-platelet effects. googleapis.com |
Chemical Modifications and their Influence on Biochemical Properties
Chemical modifications to the this compound structure directly influence its interaction with biological targets and its pharmacokinetic profile. The relationship between the structure and its anticoagulant activity is of primary interest.
Influence on Half-Life: this compound is known to have a very short plasma half-life of about two hours. annualreviews.org This rapid clearance makes clinical control difficult. annualreviews.org Modifications aimed at creating prodrugs or analogues often seek to extend this half-life for a more stable and predictable therapeutic effect.
Enzyme Inhibition: Beyond its well-known role as a vitamin K antagonist, this compound has been identified as an inhibitor of other enzymes. patsnap.com For example, it acts as a glutamine synthase inhibitor. frontiersin.orgfrontiersin.org This suggests that the biscoumarin scaffold can be a template for designing inhibitors for various enzymatic targets.
Impact of the Linker and Substituents: The nature of the bridge connecting the two coumarin rings is critical for activity. Structure-activity relationship (QSAR) studies on coumarins have shown that substitutions at various positions can significantly impact biological activity. For instance, in a study on coumarins as anti-inflammatory agents, the C4 and C7 positions were found to be important for high activity. frontiersin.org The presence of an ester or carboxylic acid group on the coumarin ring has been noted as important for antibacterial activity. frontiersin.org
Coordination Chemistry: The formation of metal complexes, such as the lanthanide complexes of this compound, significantly alters the molecule's electronic structure and stereochemistry. These changes can, in turn, modify the compound's anticoagulant action, demonstrating that coordination to a metal center is a viable strategy for tuning the biochemical properties of the parent ligand. acs.org
| Chemical Modification | Resulting Biochemical Property/Influence | Reference |
|---|---|---|
| Core bis(4-hydroxycoumarin) structure with ethyl acetate (B1210297) linker | Inhibition of vitamin K epoxide reductase, leading to anticoagulant effect. patsnap.com Short plasma half-life (~2 hours). annualreviews.org | annualreviews.orgpatsnap.com |
| Core bis(4-hydroxycoumarin) structure | Inhibition of glutamine synthase. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |
| Formation of Lanthanide Complexes | Alters the anticoagulant action of the parent molecule. acs.org | acs.org |
| Attachment of Nitric Oxide (NO) Releasing Moiety | Creates a prodrug with potential for dual anticoagulant and vasodilatory action. googleapis.com | googleapis.com |
Analytical Methodologies in Ethyl Biscoumacetate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of ethyl biscoumacetate, allowing for its effective separation from metabolites and other interfering substances present in complex samples like human serum.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the quantitative determination of this compound. oup.com Various reversed-phase (RP-HPLC) methods have been developed and validated for this purpose.
Early research successfully developed an efficient RP-HPLC method for the simultaneous determination of this compound and its primary metabolite, 7-hydroxythis compound, in human serum. researchgate.netnih.gov This was a significant improvement over previous analytical techniques that could not resolve the two compounds. researchgate.netnih.gov In one such study, serum concentrations of the parent compound and its metabolite were measured using HPLC, revealing that the metabolite concentrations surpassed those of the parent drug within three hours of administration. researchgate.net
The versatility of HPLC is demonstrated by the variety of columns and mobile phases employed in research. For instance, a µBondapak C18 column has been used with a mobile phase consisting of methanol, water, and phosphoric acid in a 56:46.8:0.2 (v/v/v) ratio. researchgate.netnih.gov Other methods utilize different columns, such as the Newcrom R1 and Newcrom C18, with mobile phases containing acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The choice of formic acid is particularly suitable for applications compatible with mass spectrometry (MS). sielc.com The chromatographic purity of this compound reference standards is also routinely confirmed using HPLC, often showing purity levels of 99% or higher. lgcstandards.com
Below is a table summarizing various HPLC methods used for the analysis of this compound.
| Column Type | Mobile Phase | Application | Reference |
|---|---|---|---|
| µBondapak C18 | Methanol-Water-Phosphoric Acid (56:46.8:0.2) | Determination of this compound and its metabolite in human serum | researchgate.net, nih.gov |
| Newcrom R1 | Acetonitrile-Water-Phosphoric Acid | Analysis of this compound; scalable for preparative separation | sielc.com |
| Newcrom C18 | Acetonitrile-Water-Phosphoric Acid | Analysis of this compound | sielc.com |
| Nucleosil ODS | Acetonitrile and Phosphate Buffer (Gradient) | Screening of 13 oral anticoagulants, including this compound | oup.com |
| C18 Reverse Phase | Tetrahydrofuran-Methanol-Water-Acetic Acid (35+10+65+0.1) | Determination of coumarin (B35378) anticoagulants in tablets | oup.com |
Thin-Layer Chromatography (TLC) in Research
While HPLC is predominant for quantitative analysis, Thin-Layer Chromatography (TLC) has also been employed in the study of coumarin anticoagulants. oup.com TLC is a valuable technique for the separation and preliminary identification of compounds. In the context of warfarin (B611796), a related coumarin, TLC was used to separate various metabolites from urine extracts, demonstrating its utility in metabolic studies. cloudfront.net For this compound and other anticoagulants, TLC serves as a fundamental analytical tool, often used alongside other methods for comprehensive analysis. oup.comacpjournals.org Its application is particularly noted in initial screening and separation before more definitive identification by techniques like mass spectrometry. cloudfront.net
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods are indispensable for both the quantification and structural elucidation of this compound and its derivatives.
Spectrophotometric and Fluorometric Studies
Historically, spectrophotometric methods were used for the analysis of coumarin anticoagulants. oup.comthieme-connect.com However, these methods demonstrated significant limitations in specificity. For example, early spectrophotometric analysis of this compound in human serum reported erroneously high concentrations. researchgate.netnih.gov It was later discovered that this was due to the insufficient resolving power of the technique, which failed to distinguish between the parent drug and its metabolite, 7-hydroxythis compound, leading to an overlapping of their UV spectra. researchgate.netnih.gov
Modern approaches often couple HPLC with UV detection, such as a diode-array detector (DAD), which enhances selectivity. oup.com In a screening method for 13 different oral anticoagulants, this compound was detected at a maximum absorbance of 305 nm. oup.com Another HPLC method for determining coumarin anticoagulants in tablets also used photometric detection at 311 nm. oup.com While fluorometric detection is mentioned as a possibility for anticoagulants, specific applications in this compound research are less commonly detailed than UV-based detection. oup.com
Mass Spectrometry for Identification and Quantification
Mass Spectrometry (MS) is a powerful tool for the definitive identification and structural confirmation of this compound and its metabolites. researchgate.netnih.govlgcstandards.com It is frequently coupled with liquid chromatography (LC-MS) to provide unequivocal identification of compounds separated by the HPLC system.
The identity of the major metabolite of this compound was conclusively confirmed as 7-hydroxythis compound through its isolation from an HPLC eluate followed by direct mass spectrometric identification. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) has also been used to confirm the molecular formula of this compound, where the observed signal in the mass spectrum is consistent with the theoretical value. lgcstandards.com For example, using ESI-HRMS, the theoretical value for the deprotonated molecule [M-H]⁻ is 407.07724, which aligns with experimental findings. lgcstandards.com LC-MS/MS analysis provides further structural information, with precursor ions and fragmentation patterns used for identification. spectrabase.com
Method Development for Metabolite Profiling (e.g., 7-hydroxythis compound)
A key area of research has been the development of analytical methods capable of profiling the metabolites of this compound, with a particular focus on 7-hydroxythis compound. researchgate.netnih.govnaturalproducts.netncats.io The disposition kinetics and metabolic pathway have been elucidated through studies that successfully separated and quantified both the parent drug and its 7-hydroxy metabolite in biological fluids. researchgate.netnih.gov
An efficient RP-HPLC method was specifically developed to determine both this compound and 7-hydroxythis compound in human serum. researchgate.netnih.gov This method was crucial for pharmacokinetic studies, which investigated the disposition kinetics of the drug and its metabolite in healthy volunteers. researchgate.netnih.gov These studies found that after oral administration, the maximum serum concentration of this compound was reached within 1 to 4 hours. researchgate.net Notably, from 3 hours post-administration onwards, the concentration of the 7-hydroxythis compound metabolite was consistently higher than that of the parent compound. researchgate.net
The identification of this metabolite was a critical step, achieved by isolating it via chromatography and then performing direct mass spectrometric analysis. researchgate.netnih.govscispace.com This integrated analytical approach corrected earlier findings from less specific spectrophotometric methods and provided a clear picture of the metabolic conversion of this compound. researchgate.netnih.gov
The following table presents pharmacokinetic parameters for this compound and its metabolite from a study in healthy volunteers. researchgate.net
| Compound | Time to Max. Concentration (Tmax) | Elimination Half-Life (t½) |
|---|---|---|
| This compound | 1.0 - 4.0 hours | 0.66 hours (Geometric Mean) |
| 7-hydroxythis compound | > 3 hours (concentration exceeds parent) | 2.03 hours (Geometric Mean) |
Advancements in Research Bioanalytical Methodologies
The evolution of bioanalytical methodologies has been crucial for advancing the understanding of this compound's pharmacokinetic profile. Research has progressively moved from less specific techniques to highly sensitive and specific chromatographic methods, enabling more accurate quantification in biological matrices and the identification of metabolites.
Early research relied on spectrophotometric methods for the determination of this compound in biological fluids. dss.go.th However, these methods demonstrated significant limitations. A notable drawback was the insufficient resolving power of spectrophotometry, which led to the overlapping of UV spectra between the parent drug and its metabolites. nih.gov This issue resulted in erroneously high measurements of this compound concentrations in human serum, as the technique could not distinguish between the two compounds. nih.gov
A significant leap forward came with the development of high-performance liquid chromatography (HPLC). HPLC methods offered a rapid, sensitive, and specific alternative suitable for measuring the compound in plasma and serum. dss.go.th An early reversed-phase HPLC method was developed for the determination of this compound in human plasma, demonstrating the technique's superiority over previous spectrophotometric assays. dss.go.th
Further refinement in bioanalytical research came from coupling HPLC with mass spectrometry (MS). The use of HPLC-MS provided an even higher degree of specificity and sensitivity, allowing for the definitive identification and quantification of not only this compound but also its metabolites in a single run. A key study successfully used a reversed-phase HPLC method with MS to determine both this compound and its metabolite, 7-hydroxythis compound, in human serum. nih.gov This was a critical advancement, as the metabolite had previously only been reported in significant concentrations in urine samples. The method employed a µBondapak C18 column with a mobile phase of methanol-water-phosphoric acid (56:46.8:0.2, v/v/v) and allowed for the direct mass spectrometric identification of the isolated metabolite. nih.gov
The progression from spectrophotometry to HPLC and subsequently to HPLC-MS represents a critical evolution in the bioanalytical toolkit for coumarin anticoagulant research. These advanced chromatographic techniques have enabled researchers to conduct more precise pharmacokinetic studies, accurately differentiating between the parent compound and its metabolic products, which is fundamental to understanding its complete biological fate.
Table of Bioanalytical Methodologies for this compound
| Technique | Sample Matrix | Key Findings & Advantages | Reference |
| Spectrophotometry | Biological Fluids | Early method for quantification. | dss.go.th |
| Human Serum | Insufficient resolving power; could not distinguish parent drug from its metabolite, leading to inaccurate concentration measurements. | nih.gov | |
| High-Performance Liquid Chromatography (HPLC) | Human Plasma | Provided a rapid, sensitive, and specific method for measuring micro-concentrations. | dss.go.th |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Human Serum | Allowed for the simultaneous determination of this compound and its metabolite, 7-hydroxythis compound. Offered high specificity and direct identification of the metabolite. | nih.gov |
Pharmacokinetic and Biotransformation Research of Ethyl Biscoumacetate
Metabolic Pathways and Enzyme Systems Involved in Biotransformation
The biotransformation of ethyl biscoumacetate is a critical determinant of its pharmacokinetic profile and duration of action. The metabolic pathways involved are primarily oxidative, occurring within the hepatic microsomal enzyme system. annualreviews.org In humans, the principal route of inactivation is hydroxylation, which involves the introduction of a phenolic hydroxyl group onto the benzene (B151609) ring of the molecule. iupac.org This Phase I metabolic reaction is characteristic of many coumarin (B35378) derivatives and is catalyzed by the cytochrome P450 (CYP450) family of enzymes. annualreviews.organnualreviews.orgnih.gov While specific isozymes responsible for this compound hydroxylation are not definitively detailed in the provided literature, the metabolism of other coumarins like acenocoumarol (B605123) and warfarin (B611796) heavily involves CYP2C9, with contributions from CYP1A2 and CYP3A4, suggesting a potential role for these enzymes. drugbank.comsanger.ac.uk
This oxidative transformation results in metabolites that are more water-soluble, facilitating their subsequent conjugation and excretion. annualreviews.org The enzymatic process occurs within the endoplasmic reticulum of liver cells, where the hemeprotein P-450 and its associated electron transport chain mediate the oxidation. annualreviews.org It is this metabolic inactivation that largely governs the biological half-life of the drug in the body. Beyond its biotransformation, the primary mechanism of action for this compound involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR), which is essential for the synthesis of active clotting factors. nus.edu.sgpatsnap.com
Identification and Characterization of this compound Metabolites (e.g., 7-hydroxythis compound)
Research has led to the successful identification and characterization of the primary metabolite of this compound in humans. The major metabolite formed through the hydroxylation pathway is 7-hydroxythis compound. iupac.orgnih.gov Its definitive identification in human serum was achieved using advanced analytical techniques, including reversed-phase high-performance liquid chromatography (HPLC) for separation, followed by isolation and direct mass spectrometric analysis for structural confirmation. nih.govresearchgate.net
The development of a robust HPLC method, utilizing a μBondapak C18 column with a methanol-water-phosphoric acid mobile phase, was crucial for accurately quantifying both the parent drug and its 7-hydroxy metabolite in serum. nih.gov This was a significant advancement, as earlier spectrophotometric methods lacked the necessary resolving power to distinguish between this compound and 7-hydroxythis compound. nih.govresearchgate.net This limitation of older methods led to an overestimation of the parent drug's concentration in human serum. nih.gov The 7-hydroxy metabolite, which had previously been noted primarily in urine samples, was confirmed to be present in significant concentrations in serum as well. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C22H16O9 naturalproducts.net |
| IUPAC Name | ethyl 2-(4,7-dihydroxy-2-oxochromen-3-yl)-2-(4-hydroxy-2-oxochromen-3-yl)acetate naturalproducts.net |
| Heavy Atom Count | 31 naturalproducts.net |
| Rotatable Bond Count | 4 naturalproducts.net |
| Hydrogen Bond Donors | 3 naturalproducts.net |
| Hydrogen Bond Acceptors | 9 naturalproducts.net |
In Vitro and In Silico Biotransformation Modeling
The study of drug metabolism increasingly relies on in vitro and in silico models to predict and characterize biotransformation pathways. In vitro systems, such as those using recombinant cytochrome P450 enzymes or immobilized enzyme preparations, allow for the detailed investigation of specific metabolic reactions and the synthesis of metabolites in a controlled laboratory setting. nih.govgoogle.com These approaches can improve the stability and half-life of the enzymes used for study. nih.gov
In silico, or computational, methods have also become powerful tools in pharmaceutical research. Techniques like molecular docking and machine learning models can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Although specific, detailed in vitro or in silico biotransformation models for this compound were not extensively covered in the provided search results, the compound has been included in in silico screening studies for other therapeutic purposes. For instance, one computational approach predicted this compound as a potential inhibitor of the main protease of SARS-CoV-2. researchgate.net Such studies demonstrate the utility of computational modeling for investigating the interactions of this compound at a molecular level, a methodology that is equally applicable to modeling its interactions with metabolic enzymes.
Protein Binding Research and its Implications for Distribution Dynamics (e.g., Serum Albumin Binding)
The interaction of this compound with plasma proteins, particularly serum albumin, is a key factor influencing its pharmacokinetics, distribution, and potential for drug-drug interactions. researchgate.net this compound is highly bound to plasma proteins, though slightly less so than some other coumarin anticoagulants. umich.edu Research indicates that approximately 90% of this compound is bound to protein in the plasma. umich.edu This high degree of binding means that only the unbound, or free, fraction of the drug is pharmacologically active and available to be metabolized or distributed into tissues.
The extent of protein binding has direct implications for the drug's activity. The comparatively lower binding percentage of this compound (versus 97-99% for warfarin and bishydroxycoumarin) results in a higher concentration of free drug in the plasma, which may contribute to its more rapid onset of action. umich.edu
Furthermore, its binding to albumin is subject to competitive displacement. Studies have shown that this compound can be displaced from albumin by other highly bound acidic drugs, and it can, in turn, displace other medications, such as sulfonylureas. annualreviews.orgresearchgate.net This creates a potential for clinically significant drug interactions, as displacement can transiently increase the free concentration of either drug, altering its therapeutic effect. annualreviews.org Interestingly, at high concentrations, the binding of this compound to albumin has been observed to fall off sharply, unlike dicoumarol, suggesting the involvement of more than one type of binding site. researchgate.net
| Anticoagulant | Extent of Protein Binding (%) |
|---|---|
| Bishydroxycoumarin | 99% umich.edu |
| Warfarin | 97% umich.edu |
| This compound | 90% umich.edu |
Species Differences in Metabolism and their Research Implications
Significant species differences exist in the metabolism of this compound, a factor with profound implications for preclinical research and the extrapolation of animal data to humans. iupac.orgnih.gov These differences are observed in both the rate of metabolism and the primary metabolic pathways employed.
Man and rabbit both metabolize this compound rapidly, with a similar biological half-life of approximately two hours. iupac.org However, the biochemical mechanisms they use are qualitatively different. Humans inactivate the drug via hydroxylation of the benzene ring, whereas rabbits metabolize it through hydrolysis of the drug's ester group, forming an inactive acid derivative. iupac.org In stark contrast, the dog metabolizes this compound at an extremely slow rate. iupac.org
These variations have critical research implications. The slow metabolism in dogs, for example, would have given a misleading indication of the drug's short duration of action in humans. iupac.org Similarly, while the rabbit exhibits a similar rate of metabolism to humans, it does so via a different chemical pathway, making it an inappropriate model for studying the specific human metabolites. iupac.org This highlights the principle that the selection of an appropriate animal model is paramount in pharmacological and toxicological studies, as interspecies variations in drug metabolism can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile. nih.gov The search for a single animal species that perfectly mimics human drug metabolism is often ill-conceived, necessitating a careful, multi-species approach in drug development. nih.gov Furthermore, even within the human species, large interindividual variations in the plasma decay rates of this compound have been observed. annualreviews.org
Comparative Pharmacological Research on Ethyl Biscoumacetate
Distinctions and Similarities with Other Vitamin K Antagonists (e.g., Warfarin (B611796), Dicumarol (B607108), Phenprocoumon, Acenocoumarol)
All coumarin (B35378) and indanedione anticoagulants share the same fundamental mechanism of action by interfering with the synthesis of the prothrombin complex. ahajournals.org However, they exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles, such as the rate of absorption, metabolism, and duration of action. ahajournals.org
Ethyl biscoumacetate is primarily characterized by its rapid onset and brief duration of action when compared to other vitamin K antagonists. pharmacy180.comijpp.com This contrasts sharply with dicumarol (bishydroxycoumarin), which is absorbed slowly and unpredictably, leading to a slow onset but a prolonged effect. pharmacy180.comijpp.com Warfarin, the most commonly prescribed oral anticoagulant, has a more intermediate profile. pinellinutraceuticals.comderangedphysiology.com Acenocoumarol (B605123) is also considered to have an intermediate action profile, positioned between the rapid, short-acting this compound and the slower, long-acting dicumarol. ijpp.com
Studies have shown that while the qualitative effect on the coagulation mechanism is the same across these derivatives, the quantitative values vary markedly. ijpp.com For example, the duration of the prothrombin response is directly linked to how long the drug persists in the plasma. ahajournals.org this compound's rapid metabolism contributes to its short-lived effects, making it a compound that was sometimes used for initiating therapy, though maintenance could be challenging. pharmacy180.comiupac.org
| Compound | Onset of Action | Duration of Action | Key Pharmacokinetic Feature |
|---|---|---|---|
| This compound | Rapid ijpp.com | Brief/Short pharmacy180.comijpp.com | Rapid metabolism in humans iupac.org |
| Warfarin | Intermediate derangedphysiology.com | Intermediate to Long drugbank.com | Completely absorbed, 99% plasma protein bound pharmacy180.com |
| Dicumarol | Slow ijpp.com | Long ijpp.com | Slow and unpredictable absorption pharmacy180.com |
| Phenprocoumon | Slow | Very Long | Long plasma half-life pinellinutraceuticals.com |
| Acenocoumarol | Intermediate ijpp.com | Longer than this compound ijpp.com | Intermediate between this compound and Dicumarol ijpp.com |
Research into the Relative Biochemical Potencies and Target Affinities
The primary molecular target for this compound and other coumarin anticoagulants is the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). patsnap.compinellinutraceuticals.comncats.io By inhibiting this enzyme, they prevent the regeneration of the active form of vitamin K, which is essential for the gamma-carboxylation of glutamate (B1630785) residues in prothrombin and factors VII, IX, and X. pharmacy180.com
Research comparing the potency of these compounds reveals significant differences. For instance, in a study conducted on dogs, acenocoumarol was found to be approximately 60 times more potent than ethylbiscoumacetate, which was used as the reference drug. ijpp.com Another evaluation noted that acenocoumarol's potency is considerably greater than that of this compound (referred to by its brand name, Tromexan) and dicumarol. ahajournals.org
While direct, quantitative comparisons of the binding affinity (e.g., Ki or IC50 values) of this compound to VKORC1 against other anticoagulants are not extensively detailed in the provided search results, its classification as an inhibitor of this target is well-established. ncats.io The potency differences observed in pharmacological studies are a direct reflection of variations in target affinity, as well as pharmacokinetic properties like absorption and metabolism. ahajournals.org
| Compound | Primary Target | Relative Potency Notes |
|---|---|---|
| This compound | Vitamin K epoxide reductase complex subunit 1 (VKORC1) ncats.io | Used as a reference for potency comparison. ijpp.com |
| Warfarin | Vitamin K epoxide reductase complex subunit 1 (VKORC1) derangedphysiology.com | The S-isomer is 2-5 times more potent than the R-isomer. drugbank.com |
| Dicumarol | Vitamin K epoxide reductase complex subunit 1 (VKORC1) pinellinutraceuticals.com | Less potent than warfarin. pinellinutraceuticals.com |
| Phenprocoumon | Vitamin K epoxide reductase complex subunit 1 (VKORC1) | A potent anticoagulant. drugbank.com |
| Acenocoumarol | Vitamin K epoxide reductase complex subunit 1 (VKORC1) chemeurope.com | Found to be 60 times more potent than ethylbiscoumacetate in dogs. ijpp.com Considerably more potent than this compound and dicumarol. ahajournals.org |
Cross-Species Pharmacological Investigations (excluding clinical data)
Cross-species pharmacological studies have highlighted marked differences in the metabolism and effect of this compound, which underscores the difficulty in extrapolating animal data to human responses. ahajournals.org
A notable investigation revealed significant species-dependent metabolic pathways for this compound. iupac.org In rabbits, the drug is rapidly metabolized primarily through the hydrolysis of its ester group, forming an inactive acid derivative. In contrast, humans also metabolize the drug rapidly, but through a different primary route: the introduction of a phenolic group into one of the benzene (B151609) rings (hydroxylation). The dog presents yet another distinct profile, metabolizing this compound extremely slowly. This slow metabolism in dogs means that pharmacological studies in this species would not have predicted the compound's characteristic short duration of action in humans. iupac.org
Other animal studies have utilized this compound as a tool or comparator. In an investigation into the effects of vitamin K derivatives on red blood cell deformability in rats and rabbits, this compound was used as a reference vitamin K antagonist. nih.gov The study found that a single administration of this compound did not alter erythrocyte deformability in rats. nih.gov Furthermore, experimental work in dogs to assess the anticoagulant activity of acenocoumarol used ethylbiscoumacetate as the reference drug. ijpp.com
Drug Repositioning and Novel Therapeutic Avenues in Research for Ethyl Biscoumacetate
Virtual Screening and Molecular Docking Studies for New Indications
Virtual screening (VS) and molecular docking have been instrumental in identifying novel targets for ethyl biscoumacetate. urv.cat These computational techniques predict the binding affinity of a ligand (the drug) to a biological target, such as a protein or enzyme. researchgate.net An original virtual screening protocol, employing a consensus docking approach with multiple programs like Glide, FRED, and AutoDock Vina, was used to screen libraries of approved drugs for new activities. europa.eumdpi.com This method considers only the high-affinity binding modes that are predicted simultaneously by all three distinct docking programs, thereby increasing the reliability of the predictions. mdpi.com
Through this rigorous process, this compound was identified as one of seven approved drugs with the potential to bind to the active site of the SARS-CoV-2 main protease (Mpro). urv.cateuropa.eux-mol.net The docking scores from this consensus approach indicated a favorable binding affinity, suggesting a potential inhibitory role. mdpi.com Molecular docking studies help to visualize these interactions, showing how the compound fits into the binding site of the target protein. researchgate.net Such in silico findings are pivotal for the initial stages of drug repurposing, providing a strong rationale for further experimental validation. researchgate.net
Table 1: Summary of Virtual Screening and Docking Studies for this compound
| Study Focus | Computational Method | Key Finding | Potential New Indication | Source(s) |
|---|---|---|---|---|
| SARS-CoV-2 Mpro Inhibition | Consensus Docking (Glide, FRED, AutoDock Vina) | Identified as one of seven potential Mpro inhibitors from approved drug libraries. | Antiviral (COVID-19) | europa.eu, mdpi.com, x-mol.net |
| Anticoagulants as Mpro Inhibitors | Molecular Docking (MOE 2019.0102) | Screened against the Mpro binding pocket; binding affinity ranked among 34 anticoagulants. | Antiviral (COVID-19) | mdpi.com |
Integration into Drug Repositioning Databases and Network Analysis (e.g., PROMISCUOUS 2.0)
Drug repositioning databases are powerful tools that consolidate vast amounts of information on drugs, targets, and their interactions, facilitating the discovery of new uses for existing drugs. nih.gov PROMISCUOUS 2.0 is one such resource that utilizes network analysis to visualize relationships between drugs, protein targets, and side effects. researchgate.netcharite.de This network-based strategy provides a unique platform for identifying new therapeutic indications. researchgate.net
Within the PROMISCUOUS 2.0 database, this compound is integrated into a complex network of interactions. oup.comresearchgate.net Network analysis can reveal non-obvious connections; for instance, a search for new drugs for an indication like Parkinson's disease might first identify a relevant biological target. researchgate.net In an example of the database's utility, the target enzyme Glutamine synthetase (GLUL) was linked to Parkinson's, and this compound was identified as a known drug interacting with this target. researchgate.netresearchgate.net By exploring further drug-drug interactions from this compound, the structurally similar anticoagulant warfarin (B611796) appears in the network. oup.comresearchgate.net This suggests a new potential application for warfarin based on its network proximity and structural similarity to this compound, illustrating how these databases can generate novel, testable hypotheses for drug repurposing. oup.com
Table 2: Network Analysis of this compound in PROMISCUOUS 2.0
| Starting Query/Node | Connection Type | Linked Entity | Implication | Source(s) |
|---|---|---|---|---|
| Indication (e.g., Parkinson's) | Indication-Target Interaction | GLUL (Glutamine synthetase) | Identifies a biological target associated with the disease. | researchgate.net, researchgate.net |
| GLUL (Target) | Target-Drug Interaction | This compound | Links the target to a known interacting drug. | researchgate.net, researchgate.net |
Investigation of Anti-viral Potentials (e.g., SARS-CoV-2 Mpro inhibition)
A significant area of repositioning research for this compound has been its potential as an antiviral agent, specifically against SARS-CoV-2. nih.gov The main protease (Mpro or 3CLpro) of the virus is a key enzyme essential for viral replication, making it an attractive target for antiviral drugs. researchgate.netsuperfri.org The absence of a human homolog for Mpro further enhances its suitability as a drug target. mdpi.com
In silico screening of numerous approved drugs identified this compound as a potential inhibitor of SARS-CoV-2 Mpro. europa.eusuperfri.org A consensus docking study using two libraries of approved drugs predicted that this compound could bind to the Mpro active site in a manner similar to known inhibitors. europa.eumdpi.com Another study that screened 34 anticoagulant drugs for their potential to inhibit Mpro also included this compound among the candidates. mdpi.com While these computational findings are promising, it is noted that this compound was previously withdrawn from the market, and its potential for causing bleeding would necessitate a thorough risk-benefit analysis before it could be considered for clinical trials in COVID-19 patients. mdpi.com
Table 3: Research Findings on the Anti-viral Potential of this compound
| Virus/Target | Research Approach | Key Finding | Source(s) |
|---|---|---|---|
| SARS-CoV-2 / Main Protease (Mpro) | Consensus Docking (Virtual Screening) | Identified as one of seven promising Mpro inhibitors from existing drug libraries. | mdpi.com, x-mol.net, urv.cat |
| SARS-CoV-2 / Main Protease (Mpro) | In Silico Screening of Anticoagulants | Included in a list of anticoagulants evaluated for binding affinity to the Mpro active site. | mdpi.com |
Exploration of Non-Anticoagulant Biochemical Roles in Research (e.g., Uricosuric Action)
Beyond its well-known anticoagulant effects, early research uncovered other biochemical roles for this compound, notably its uricosuric action. nih.govumich.edu Uricosuric agents are substances that increase the excretion of uric acid in the urine, which is a therapeutic strategy for managing conditions characterized by hyperuricemia, such as gout. research-nexus.net
Studies demonstrated that this compound significantly enhances the renal excretion of uric acid. nih.govresearch-nexus.net This effect is attributed to the compound's influence on renal function, which promotes the elimination of uric acid from the body. research-nexus.net Research published in The Lancet in 1955 detailed this uricosuric property, highlighting its potential as a therapeutic avenue for managing elevated uric acid levels. nih.govacpjournals.org This non-anticoagulant effect showcases the compound's polypharmacology and provides a historical example of its potential for applications outside of thrombosis prevention. research-nexus.net
Table 4: Summary of Research on the Uricosuric Action of this compound
| Biochemical Effect | Mechanism of Action | Potential Therapeutic Application | Source(s) |
|---|---|---|---|
| Increased uric acid excretion in urine | Influences renal function to promote uric acid elimination. | Management of hyperuricemia and associated disorders (e.g., gout). | research-nexus.net, nih.gov |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Alprazolam |
| Carprofen |
| Celecoxib |
| This compound |
| Perampanel |
| Sarafloxacin |
| Trovafloxacin |
Future Directions and Emerging Research Themes for Ethyl Biscoumacetate
Advanced Computational Modeling for Mechanism Prediction and Target Identification
Computational methods are becoming indispensable tools in drug discovery and development, offering ways to predict molecular interactions and identify new therapeutic targets with greater speed and lower costs. mdpi.com For ethyl biscoumacetate, these approaches are opening avenues for repositioning and for understanding its polypharmacology.
Recent computational studies have utilized techniques like virtual screening (VS) and molecular docking to explore new applications for existing drugs, including this compound. mdpi.comnih.gov One prominent example is the investigation into inhibitors for the main protease (M-pro) of SARS-CoV-2. mdpi.comnih.govresearchgate.net Through a consensus docking approach using multiple programs (Glide, FRED, and AutoDock Vina), this compound was identified as a potential inhibitor of this viral enzyme. mdpi.comresearchgate.net
Detailed molecular modeling predicts that one of the 4-oxido-2-oxochromen-3-yl groups of this compound can orient into a hydrophobic pocket of the M-pro binding site, forming interactions with key amino acid residues like Met165, Gln189, Met49, and His41. mdpi.com The other coumarin (B35378) moiety is predicted to form a hydrogen bond with the main chain nitrogen of Gly143, an anchor point for other known M-pro inhibitors. mdpi.com Such computational predictions provide a structural basis for its potential activity and guide further in vitro testing. mdpi.comresearchgate.net This strategy of repurposing, accelerated by computational analysis, highlights a significant future direction for this compound, extending its relevance beyond its traditional applications. mdpi.comresearchgate.net
Beyond drug repositioning, computational modeling is also used to study the fundamental physicochemical properties of this compound, such as its polymorphic forms. soton.ac.uk Understanding the crystalline structure and behavior is crucial for its development in any potential new solid-dosage applications. soton.ac.uk
Table 1: Predicted Molecular Interactions of this compound with SARS-CoV-2 M-pro
| Interacting Residue | Interaction Type | Predicted by Computational Model |
|---|---|---|
| His41 | Hydrogen Bond, Hydrophobic | Yes |
| Met49 | Hydrophobic | Yes |
| Gly143 | Hydrogen Bond | Yes |
| Met165 | Hydrophobic | Yes |
Synthesis of Next-Generation Coumarin Analogues with Enhanced Selectivity
The core biscoumarin structure of this compound serves as a valuable scaffold for synthetic chemists. A major research theme is the design and synthesis of novel coumarin analogues with improved biological activity and, crucially, enhanced selectivity for specific molecular targets. nih.govresearchgate.net This approach aims to maximize therapeutic effects while minimizing potential off-target interactions.
The synthesis of biscoumarin derivatives has been advanced through various catalytic methods to improve efficiency and yield. researchgate.net Future research will likely apply these modern synthetic strategies, including the use of novel catalysts and green chemistry principles like microwave-assisted synthesis, to create a library of this compound analogues. researchgate.netnih.gov
Key strategies for developing next-generation coumarins include:
Structural Hybridization: Combining the coumarin nucleus with other pharmacophores has led to compounds with enhanced potency. nih.govresearchgate.net For instance, creating hybrids of coumarins with sulfonamides or Schiff bases has yielded derivatives with significant anti-inflammatory or anticancer activities. researchgate.netjneonatalsurg.com
Targeted Modifications: Introducing specific functional groups at various positions on the coumarin ring can fine-tune the molecule's properties. jneonatalsurg.com Structure-activity relationship (SAR) analysis of synthesized derivatives indicates that the presence of electron-donating groups can enhance certain biological activities. jneonatalsurg.com
Improving Selectivity: A significant goal is to develop analogues with high selectivity for specific enzyme isoforms, such as COX-2 in inflammation, or particular cancer-related proteins. researchgate.net This has been a successful approach for other coumarin series and represents a clear path forward for derivatives related to this compound. researchgate.net
Research into synthetic coumarin analogues has demonstrated the potential to create compounds with potent and selective actions. nih.gov For example, certain synthetic coumarin analogues have shown promising inhibitory potential against SARS-CoV-2 main protease in molecular docking studies, with binding energies comparable to or better than reference compounds. nih.gov This underscores the value of synthesizing and screening new derivatives based on the core coumarin structure.
Development of Highly Selective and Sensitive Analytical Techniques for Research Applications
Robust analytical methods are fundamental to all stages of pharmaceutical research, from synthesis to metabolic studies. For this compound and its next-generation analogues, the development and application of highly selective and sensitive analytical techniques are crucial for accurate characterization and quantification in complex biological matrices.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of coumarin derivatives. mdpi.com An efficient reversed-phase HPLC method has been developed for the simultaneous determination of this compound and its primary metabolite, 7-hydroxythis compound, in human serum. researchgate.net This method utilizes a C18 column and a mobile phase of methanol-water-phosphoric acid, allowing for clear separation and quantification. researchgate.net
To enhance selectivity and sensitivity, HPLC is often coupled with advanced detectors:
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (HPLC-MS/MS) provide exceptional selectivity and sensitivity, allowing for the detection of compounds at very low concentrations (μg/kg range). researchgate.netmdpi.comnih.gov These methods are powerful tools for identifying fragmentation pathways of coumarins and for their unambiguous identification in complex samples like essential oils or tobacco products. researchgate.netmdpi.com
Diode-Array Detection (DAD): HPLC with a DAD allows for the acquisition of UV spectra during the chromatographic run, which can be compared against a library for positive identification of various anticoagulant compounds, including coumarins. oup.com
Fluorescence Detection (FLD): For coumarins that fluoresce, coupling HPLC with a fluorescence detector can provide very high sensitivity, with detection limits in the ng/mL range. mdpi.com
These advanced analytical methods are essential for research applications, enabling detailed pharmacokinetic studies, the identification of metabolites, and quality control during the synthesis of new analogues. researchgate.netmdpi.com
Table 2: Analytical Techniques for Coumarin Derivative Analysis
| Technique | Detector(s) | Application | Key Advantages |
|---|---|---|---|
| HPLC | UV | Quantification of parent drug and metabolites in serum. researchgate.net | Robust, reliable, good for quantification. |
| HPLC-MS/MS | Tandem Mass Spectrometry | Simultaneous determination of multiple coumarins in complex matrices. mdpi.comnih.gov | High selectivity, high sensitivity, structural elucidation. mdpi.com |
| LC-MS | Mass Spectrometry | Identification and quantification of coumarin derivatives in essential oils. researchgate.net | Capable of analyzing complex samples, high specificity. researchgate.net |
| HPLC-DAD | Diode-Array Detector | Screening for multiple anticoagulant agents. oup.com | Provides spectral data for compound identification. oup.com |
Integration with Systems Biology Approaches for Comprehensive Pathway Analysis
Systems biology offers a holistic view of how drugs interact with complex biological systems by integrating multiple layers of information ("multi-omics"). nih.gov This approach is a key future direction for understanding the full mechanistic profile of this compound, moving beyond a single-target perspective to a network-based understanding of its effects.
Network pharmacology and drug-repositioning databases, such as PROMISCUOUS 2.0, utilize computational algorithms to connect drugs, targets, and diseases. nih.govscienceopen.com this compound is included in these networks, where it can be linked to other compounds and protein targets. nih.govresearchgate.net For example, through its interaction with the target enzyme glutamine synthetase, this compound is computationally linked to warfarin (B611796), suggesting a similar interaction profile that could be explored for new therapeutic indications. nih.govresearchgate.net This network-based strategy provides a powerful hypothesis-generating tool for drug repositioning. scienceopen.comresearchgate.net
The integration of multi-omics data—such as genomics, proteomics, and metabolomics—allows for a comprehensive analysis of cellular pathways affected by a compound. nih.gov For a molecule like this compound, future research could employ these techniques to:
Identify all protein targets and off-targets within a cell.
Map the downstream signaling pathways that are modulated upon drug administration.
Understand how genetic variations might influence individual responses to the drug.
By combining multi-omics data with computational network models, researchers can build a comprehensive picture of a drug's mechanism of action. researchgate.net This systems-level understanding is critical for identifying novel applications, predicting potential interactions, and advancing the development of next-generation coumarin analogues in an era of precision medicine.
Q & A
Q. How does the pharmacokinetic profile of ethyl biscoumacetate compare to other vitamin K antagonists, such as dicoumarol and nicoumalone?
this compound exhibits a faster onset of hypoprothrombinemic action compared to dicoumarol but has a shorter duration of activity. In rabbit models, it achieves peak anticoagulant effects earlier than dicoumarol and nicoumalone, with a duration intermediate between the two. Its rapid fluctuations in prothrombin time necessitate frequent monitoring, unlike the more stable profile of dicoumarol . Experimental designs should prioritize comparative studies using thromboelastometry or standardized prothrombin time assays to quantify these differences.
Q. What experimental models are appropriate for evaluating the anticoagulant efficacy of this compound?
Animal thrombosis models, such as phlebography in rabbits, are effective for assessing this compound’s antithrombotic activity. For instance, studies using prothrombin time-adjusted dosing in rabbits demonstrated significant reduction in thrombosis incidence compared to controls, with therapeutic efficacy linked to maintaining clotting times at 1.5–2.5× baseline . Researchers should standardize dosing based on species-specific pharmacokinetics and validate results with histopathological analysis of thrombus formation.
Advanced Research Questions
Q. How do glucocorticoids (e.g., ACTH, cortisone) antagonize the anticoagulant effects of this compound in clinical settings?
Concurrent glucocorticoid therapy increases plasma prothrombin activity, requiring higher doses of this compound to maintain therapeutic anticoagulation. In patients with thrombophlebitis, ACTH administration led to thrombocytosis and reduced drug efficacy, likely due to hormonal modulation of clotting factor synthesis . Researchers should design crossover studies with hormone washout periods and use multivariate regression to account for confounding variables like thrombocytosis markers (e.g., platelet counts).
Q. What molecular interactions underlie this compound’s binding to SARS-CoV-2 Main Protease (M-pro), and how does its safety profile impact repurposing potential?
this compound binds to the M-pro hydrophobic pocket via interactions with Met165, Gln189, and His41, with hydrogen bonding to Gly143—a critical anchor for viral replication inhibitors. However, its historical association with severe hemorrhage (due to vitamin K antagonism) raises safety concerns for COVID-19 applications. In vitro validation of M-pro inhibition and risk-benefit analyses stratified by disease severity (e.g., early vs. late-stage infection) are essential before clinical trials .
Q. Does methylphenidate or prolintane alter the metabolism of this compound in humans?
A double-blind study found no significant change in this compound’s plasma half-life or prothrombin time after co-administration with methylphenidate or prolintane, suggesting minimal metabolic interaction. Researchers should replicate these findings using CYP450 isoform-specific assays (e.g., CYP2C9/19) to rule out enzyme inhibition/induction .
Q. How can vitamin K1 be used to reverse this compound-induced hypoprothrombinemia in overdose scenarios?
Vitamin K1 administration rapidly restores prothrombin activity by bypassing the drug’s blockade of vitamin K epoxide reductase. Dose-response studies in healthy subjects showed oral vitamin K1 (10–20 mg) normalized clotting times within 24–48 hours. Researchers should integrate thrombin generation assays to quantify reversal kinetics and optimize dosing protocols .
Methodological Considerations
- Data Contradictions : Discrepancies in hormone-anticoagulant interactions (e.g., ACTH’s prothrombotic vs. anticoagulant effects) require meta-analyses of historical clinical data to resolve .
- Dosing Optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust this compound doses in studies involving comorbid conditions (e.g., COVID-19, autoimmune disorders) .
- Safety Monitoring : Incorporate thromboelastography (TEG) and frequent prothrombin time measurements to mitigate hemorrhage risks in preclinical and clinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
